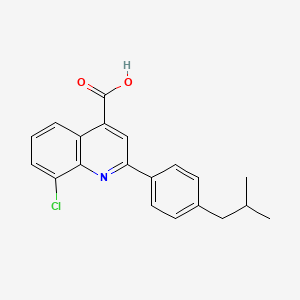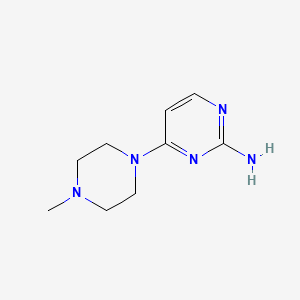
8-氯-2-(4-异丁基苯基)喹啉-4-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, has been the subject of numerous studies . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid consists of a quinoline ring system, which is a benzene ring fused with a pyridine moiety . The compound also contains an isobutyl group attached to the phenyl ring and a carboxylic acid group attached to the quinoline ring .Chemical Reactions Analysis
Quinoline compounds, including 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, can participate in both electrophilic and nucleophilic substitution reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid include a molecular weight of 339.82 . More specific properties such as melting point, boiling point, solubility, and others are not provided in the search results.科学研究应用
氢键结构和合成方法
Gotoh 和 Ishida (2009) 的研究考察了喹啉异构化合物的氢键结构,提供了对喹啉衍生物与氯代和硝基取代苯甲酸之间相互作用的见解。该研究强调了氢键在确定这些化合物的结构性质中的重要性,这可能与设计具有所需化学性质的基于喹啉的分子有关 (Gotoh 和 Ishida,2009)。
结构分析和分子几何
Polo-Cuadrado 等人 (2021) 对 N-(4-乙酰苯基)喹啉-3-甲酰胺(由喹啉-3-甲酸合成的化合物)进行了详细的结构分析。这项研究提供了有关分子几何、氢键相互作用以及理论和实验光谱分析的有价值的信息,这对于理解喹啉衍生物的物理和化学性质至关重要 (Polo-Cuadrado 等人,2021)。
螺旋结构和折叠体
Jiang 等人 (2003) 探索了螺旋喹啉衍生寡酰胺折叠体的设计、合成和结构研究。该研究证明了在喹啉衍生物中实现弯曲和螺旋构象的能力,为开发新型仿生结构和材料提供了潜在的应用 (Jiang 等人,2003)。
细胞毒活性与分子对接研究
Bhatt 等人 (2015) 专注于合成和评估氨基和氟取代喹啉-4-甲酸衍生物的细胞毒活性及其作为抗癌剂的潜力。该研究不仅证明了这些化合物对各种癌细胞系的疗效,还包括分子对接研究以阐明其作用机制 (Bhatt、Agrawal 和 Patel,2015)。
抗菌评价
Kumar 和 Kumar (2021) 合成了新的喹啉衍生物并评估了它们的抗菌活性。他们的研究增加了对喹啉在开发新的抗菌剂中的潜力的理解,展示了对各种微生物的广谱活性 (Kumar 和 Kumar,2021)。
未来方向
属性
IUPAC Name |
8-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)10-13-6-8-14(9-7-13)18-11-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNMYMBZMWTPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)